(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12(2)14(10-11)16-19-20-17(22-16)18-15(21)8-7-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOCBPEWHRPPD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Acryloyl Chloride: The oxadiazole derivative is then coupled with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.
Introduction of the Thiophene Ring:
Industrial Production Methods
Industrial production methods for (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential therapeutic agent for various diseases.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or inflammation.
Pathways: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. By affecting these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25, )
- Structure : Shares the 1,3,4-oxadiazole-thiophene backbone but replaces the acrylamide with a benzamide group.
- Synthesis : Prepared via coupling of thiophen-2-yl oxadiazole with benzoyl chloride (60% yield) .
- Bioactivity: Amide substituents influence enzyme-binding affinity; benzamide derivatives may exhibit different inhibition profiles compared to acrylamides .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f, )
- Structure: Incorporates a sulfanyl linker and a 2-amino-thiazole substituent.
- Properties :
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide (24, )
- Structure : Features a dihydrodioxin substituent and dimethylbenzamide.
- Synthesis : 37% yield via acid anhydride coupling.
- Comparison :
Analogues with Heterocyclic Substitutions
(E)-N-[5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide ()
- Structure : Replaces oxadiazole with thiazole and includes multiple chloro substituents.
- Properties :
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide ()
- Structure : Thiadiazole core with CF₃ and trimethoxyphenyl groups.
Physicochemical Properties Comparison
Biological Activity
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure and biological properties have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Formula
The structural formula of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is as follows:
Key Features
- Oxadiazole Ring : The presence of the oxadiazole ring is critical for its biological activity.
- Thiophene Moiety : The thiophene ring enhances the compound's electronic properties and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes.
Biological Targets
- Enzymatic Inhibition : The compound may inhibit enzymes associated with cell proliferation and inflammation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways crucial for cell growth and differentiation.
Pathways Affected
The modulation of key signaling pathways such as the MAPK/ERK pathway has been observed, which plays a significant role in cell survival and proliferation.
Antiproliferative Effects
Research indicates that (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits notable antiproliferative activity against various cancer cell lines.
Case Studies
- In Vitro Studies : In studies involving A549 and NCI-H358 lung cancer cell lines, the compound demonstrated IC50 values indicating moderate to high antiproliferative effects. For instance:
- Comparative Analysis : When compared to other oxadiazole derivatives, this compound showed superior activity due to the presence of the thiophene group which enhances its binding affinity to target proteins .
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a cholinesterase inhibitor. This activity is relevant for conditions such as Alzheimer's disease.
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Moderate | Moderate |
| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Reference Compound B | 8.3 ± 0.04 | Not Applicable |
The data suggest that while effective, further modifications may enhance its cholinesterase inhibitory properties .
Similar Compounds
The biological activity of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be compared with other oxadiazole derivatives:
| Compound Name | Structure | Antiproliferative Activity |
|---|---|---|
| (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide | Furan derivative | Moderate |
| (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamide | Pyridine derivative | Low |
Uniqueness
The incorporation of the thiophene ring in this compound provides distinct electronic characteristics that contribute to its unique biological activities compared to other derivatives lacking this moiety .
Q & A
Q. What are the common synthetic strategies for preparing (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions .
- Step 2 : Functionalization of the oxadiazole with 2,5-dimethylphenyl groups using nucleophilic substitution or coupling reactions .
- Step 3 : Introduction of the acrylamide moiety via a condensation reaction between 3-(thiophen-2-yl)acryloyl chloride and the oxadiazole intermediate under basic conditions (e.g., triethylamine in DMF) .
Key intermediates should be purified via column chromatography or recrystallization, and reaction progress monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and stereochemistry of the acrylamide (E/Z configuration) .
- IR Spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and oxadiazole C=N peaks (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (e.g., kinase assays) at concentrations of 1–100 µM .
- Control Experiments : Include structurally related analogs (e.g., furan vs. thiophene derivatives) to assess substituent effects .
- Dose-Response Curves : Use logarithmic dilution series (0.1–100 µM) to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved during characterization?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions (e.g., oxadiazole vs. thiophene protons) .
- Variable Temperature NMR : Resolve dynamic effects caused by hindered rotation in the acrylamide group .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .
- Comparative Analysis : Cross-reference with spectral data of simpler analogs (e.g., oxadiazole without acrylamide substituents) .
Q. What strategies optimize reaction yields in the final coupling step (acrylamide formation)?
- Methodological Answer :
- Catalyst Screening : Test coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions .
- In Situ Monitoring : Use FTIR or HPLC to track acrylamide formation and adjust stoichiometry dynamically .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with modifications to the oxadiazole (e.g., electron-withdrawing groups) or acrylamide (e.g., thiophene vs. furan) .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole N-atoms, acrylamide carbonyl) using QSAR software .
Q. What experimental approaches address low solubility in biological assays?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure docking simulations use updated parameters for oxadiazole and thiophene interactions .
- Experimental Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Tables
Table 1 : Key Synthetic Intermediates and Their Purification Methods
Table 2 : Biological Activity Data for Analogous Compounds
| Compound Modification | IC₅₀ (µM) Cytotoxicity | MIC (µg/mL) vs. S. aureus | Target Enzyme Inhibition (%) |
|---|---|---|---|
| Oxadiazole + thiophene | 12.3 ± 1.2 | 8.5 | 78 (Kinase X) |
| Oxadiazole + furan | 25.6 ± 2.1 | 16.7 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
